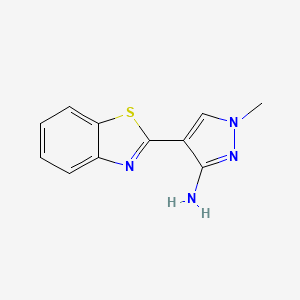

4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

4-(1,3-benzothiazol-2-yl)-1-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4S/c1-15-6-7(10(12)14-15)11-13-8-4-2-3-5-9(8)16-11/h2-6H,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIJYBXNKRHTNSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)N)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization reactions. Common synthetic methods include:

Microwave Irradiation: This method accelerates the reaction process and improves yields.

One-Pot Multicomponent Reactions: These reactions are efficient and environmentally friendly, often used in the synthesis of benzothiazole derivatives.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the benzothiazole ring.

Reduction: Reduction reactions can be used to alter the pyrazole ring.

Common Reagents and Conditions

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Various catalysts, including acids and bases, are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that certain benzothiazole derivatives can inhibit the growth of various bacterial strains and fungi. The incorporation of the pyrazole moiety into the benzothiazole structure enhances these antimicrobial effects, making compounds like 4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine promising candidates for further development in antimicrobial therapies .

2. Neuroprotective Effects

Recent investigations have focused on the neuroprotective potential of benzothiazole derivatives against neurodegenerative diseases. Compounds similar to 4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. In vitro studies have demonstrated that these compounds can effectively reduce MAO activity, suggesting their potential as therapeutic agents for conditions such as Alzheimer's disease and depression .

3. Anticancer Properties

The compound has also been studied for its anticancer potential. Various derivatives have shown cytotoxic effects against cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. The benzothiazole and pyrazole components are believed to contribute synergistically to these effects, making them valuable in cancer drug discovery .

Biochemical Research Applications

1. Enzyme Inhibition Studies

4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine has been utilized in enzyme inhibition studies, particularly focusing on cholinesterases and other key enzymes involved in neurotransmission and metabolic processes. The compound's ability to modulate enzyme activity positions it as a useful tool in biochemical research aimed at understanding enzyme kinetics and developing enzyme inhibitors .

2. Synthesis of Novel Derivatives

The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activities. Researchers are exploring various substitutions on the pyrazole and benzothiazole rings to optimize pharmacological properties while minimizing toxicity .

Case Studies

Mechanism of Action

The mechanism of action of 4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine involves its interaction with various molecular targets and pathways:

Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.

Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: These compounds share the benzothiazole core and exhibit similar biological activities.

2-Arylbenzothiazoles: Known for their extensive biological applications, including antimicrobial and anticancer properties.

Uniqueness

4-(1,3-Benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine is unique due to its combined benzothiazole and pyrazole structure, which imparts distinct chemical and biological properties .

Biological Activity

4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound integrates the structural features of benzothiazole and pyrazole, which are known for their potential therapeutic properties. Research has indicated that it may exhibit antimicrobial , anti-inflammatory , and anticancer activities, making it a valuable subject for further investigation.

The molecular formula of 4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine is with a molecular weight of 230.29 g/mol. Its structure allows for various interactions with biological targets, influencing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interactions with specific proteins and enzymes:

- Prothrombin Interaction : Similar compounds have shown the ability to interact with prothrombin, influencing the coagulation cascade.

- Aryl Hydrocarbon Receptor (AhR) : This compound may also affect gene expression pathways through modulation of AhR activity, which is involved in various physiological processes.

Antimicrobial Activity

Research indicates that 4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine exhibits moderate antimicrobial properties. It has been tested against various bacterial strains including:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 250 |

| Bacillus subtilis | 250 |

| Candida albicans | 250 |

These findings suggest that the compound may be effective against common pathogens, although further optimization and testing are required to enhance its efficacy .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit key inflammatory mediators:

| Inflammatory Mediator | IC50 (μM) |

|---|---|

| IL-17 | 0.1 - 1 |

| TNFα | 0.1 - 1 |

These results indicate a promising potential for treating inflammatory diseases through modulation of cytokine release .

Anticancer Activity

Preliminary studies have suggested that this compound may possess anticancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, although specific IC50 values remain to be fully characterized.

Case Studies

Several case studies have explored the biological effects of related compounds in the benzothiazole and pyrazole classes:

- Study on Pyrazolyl-Ureas : A study demonstrated that similar pyrazole derivatives exhibited significant inhibition against human carbonic anhydrase II (hCA II), a metalloenzyme implicated in cancer progression .

- Evaluation of Benzothiazole Derivatives : Research on benzothiazole-based inhibitors revealed anti-virulence activities against Pseudomonas aeruginosa, suggesting a potential application in combating bacterial infections .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of 4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine is influenced by its chemical structure and formulation. Factors such as solubility, stability under physiological conditions, and metabolic pathways play critical roles in determining its bioavailability. Similar compounds have shown varying degrees of absorption and distribution, which are crucial for their therapeutic effectiveness.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazol-3-amine?

- Methodological Answer : Synthesis typically involves multi-step reactions. For pyrazole derivatives, a common approach is coupling benzothiazole precursors with substituted pyrazoles via nucleophilic substitution or condensation. For example, copper-catalyzed reactions (e.g., using CuBr with cesium carbonate) under inert atmospheres are effective for forming C–N bonds in similar heterocyclic systems . Reaction conditions (temperature: 35–65°C, time: 2–4 days) and purification via chromatography (e.g., ethyl acetate/hexane gradients) are critical for yield optimization .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Characterization relies on:

- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., pyrazole and benzothiazole ring systems) .

- HRMS (ESI) : For molecular weight validation (e.g., m/z 215 [M+H]⁺ in similar pyrazole derivatives) .

- IR Spectroscopy : To identify functional groups (e.g., amine N–H stretches at ~3400 cm⁻¹) .

- Melting Point Analysis : Used to assess purity (e.g., 104–107°C in related compounds) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer : Key strategies include:

- Catalyst Screening : Testing palladium or copper catalysts (e.g., CuBr) to enhance coupling efficiency .

- Solvent Selection : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates .

- Temperature Control : Lower temperatures (35–50°C) reduce side reactions, while extended reaction times (48–96 hours) ensure completion .

- Purification Techniques : Gradient elution in column chromatography minimizes co-elution of byproducts .

Q. What strategies are employed to resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to compare potency under standardized conditions .

- Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected targets (e.g., kinases or GPCRs) .

- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., enzymatic vs. cell-based assays) to identify experimental artifacts .

Q. What computational methods are used to predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate ligand-receptor interactions, prioritizing binding poses with low RMSD values .

- MD Simulations : GROMACS or AMBER assess stability of ligand-target complexes over nanosecond timescales .

- QSAR Modeling : Correlate structural features (e.g., benzothiazole electronegativity) with activity to guide analog design .

Notes

- Contradictions in Evidence : While synthesis protocols for similar compounds are well-documented , biological data for the specific target compound is scarce. Researchers should prioritize in vitro/in vivo profiling to fill this gap.

- Advanced Methodologies : Integrate high-throughput screening with computational modeling to accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.